N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a dihydrobenzofuran moiety and a methylthiophenyl group. The dihydrobenzofuran ring contributes to lipophilicity and metabolic stability, while the methylthio group may influence receptor binding or pharmacokinetics .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-26-17-5-3-2-4-14(17)21-19(24)18(23)20-11-15(22)12-6-7-16-13(10-12)8-9-25-16/h2-7,10,15,22H,8-9,11H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVWSAANUJTTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions.
Attachment of the oxalamide moiety: This is usually done through a condensation reaction between an oxalic acid derivative and the amine groups on the benzofuran and methylthio phenyl rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences
- Dihydrobenzofuran vs. Dimethoxybenzyl/Pyridyl : The dihydrobenzofuran in the target compound may enhance metabolic stability compared to dimethoxybenzyl groups in S336 or FEMA 2225, which undergo oxidative demethylation .
- Methylthio Group : Unique to the target compound, this group could modulate receptor binding (e.g., TAS1R1/TAS1R3 for umami) or alter cytochrome P450-mediated metabolism compared to pyridyl or methoxy substituents .
Metabolism
- Shared Pathways : Hydrolysis of the oxalamide bond and oxidation of aromatic/heterocyclic rings are common across oxalamides .
- Differentiation : The dihydrobenzofuran in the target compound may undergo ring-opening oxidation, while methylthiophenyl could yield sulfoxide metabolites, distinct from pyridyl N-oxidation in S336 .
Research Findings and Implications
- Umami Agonists : S336 and FEMA 2225 demonstrate that oxalamides with pyridyl or dimethoxybenzyl groups are potent TAS1R1/TAS1R3 activators. The target compound’s dihydrobenzofuran may reduce solubility but improve receptor affinity .
- Pharmaceutical Potential: BNM-III-170 highlights oxalamides’ utility in antiviral therapies. The target compound’s hydroxyethyl linker could enhance bioavailability compared to rigid indenyl groups .
- Safety Considerations : Structural similarities to FEMA-approved compounds suggest the target compound may have a favorable toxicological profile, but methylthio-specific metabolism warrants further study .
Biological Activity
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dihydrobenzofuran moiety : Imparts distinct chemical reactivity.
- Hydroxyethyl group : Enhances solubility and biological interaction.
- Methylthio-substituted phenyl group : Potentially contributes to its biological activity.
The molecular formula for this compound is , with a molecular weight of approximately 356.43 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Compounds with oxalamide linkages have been studied for their ability to inhibit cancer cell proliferation. For instance, similar oxalamides have shown promising results in targeting microtubules, which are crucial for cell division and cancer progression.
- A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.
-
Anti-inflammatory Effects :
- The dihydrobenzofuran component is known for its anti-inflammatory properties. Research on related compounds has shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .
- For example, a related compound inhibited leukotriene synthesis with an IC50 value of 0.1 μM, showcasing its potential in managing inflammatory conditions .
-
Antimicrobial Properties :
- Preliminary studies suggest that similar oxalamide compounds possess antimicrobial activity against various bacterial strains. The presence of the methylthio group may enhance this activity by affecting bacterial cell membrane integrity.
- Antimicrobial assays have reported minimum inhibitory concentrations (MICs) in the micromolar range for related compounds against Gram-positive bacteria .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Q & A
Basic: What are the recommended synthetic routes for this oxalamide derivative, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound likely involves a two-step coupling reaction: (1) activation of oxalic acid derivatives (e.g., oxalyl chloride) and (2) sequential amidation with the dihydrobenzofuran and methylthiophenyl amine precursors. Optimization strategies include:
- Catalyst screening : Use of coupling agents like HATU or DCC to improve yields .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .
- Temperature control : Lower temperatures (0–5°C) during activation to minimize side reactions .
Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and energy barriers to refine conditions .
Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?
Methodological Answer:
Contradictions often arise from impurities or dynamic molecular behavior. To resolve discrepancies:
- Multi-technique validation : Combine -NMR, -NMR, and 2D-COSY to confirm connectivity .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .
- Dynamic simulations : Use molecular dynamics (MD) to model conformational flexibility affecting NMR shifts .
Basic: What analytical techniques are critical for purity assessment, and how are detection limits determined?
Methodological Answer:
- HPLC-UV/ELSD : Baseline separation using C18 columns (acetonitrile/water gradients) to quantify impurities ≥0.1% .
- LC-MS : Identify low-abundance impurities (e.g., methylthio oxidation byproducts) with ion-trap detectors .
- Detection limits : Calibrate using spiked samples; validate via ICH Q2(R1) guidelines .
Advanced: How can computational methods predict biological targets for this compound?
Methodological Answer:
- Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with binding energy ≤-8 kcal/mol .
- Pharmacophore mapping : Align with known oxalamide inhibitors (e.g., PARP or HDACs) using Schrödinger’s Phase .
- ADMET prediction : SwissADME or ProTox-II to assess bioavailability and toxicity risks .
Basic: What are the stability risks under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24h. Monitor via HPLC:
Advanced: How to address discrepancies in biological activity data across cell lines?
Methodological Answer:
- Dose-response normalization : Use Hill equation modeling to compare EC values across assays .
- Cell line profiling : Validate receptor expression (qPCR/Western blot) to rule out target variability .
- Meta-analysis : Cross-reference with PubChem BioAssay data for analogous oxalamides .
Basic: What are the key steps for scaling up synthesis without compromising yield?
Methodological Answer:
- Reactor design : Opt for continuous-flow systems to enhance heat/mass transfer .
- In-line monitoring : PAT tools (e.g., FTIR probes) to track reaction progress in real time .
- Workup optimization : Liquid-liquid extraction with ethyl acetate to isolate the product efficiently .
Advanced: How to profile and quantify degradation products under UV light exposure?
Methodological Answer:
- Photostability chambers : Expose to 1.2 million lux hours and monitor via UPLC-QTOF .
- Degradant identification : Fragment ions in MS/MS matched against spectral libraries (e.g., mzCloud) .
- Kinetic modeling : Zero/first-order rate equations to predict degradation pathways .
Basic: How to validate the compound’s solubility in preclinical formulations?
Methodological Answer:
- Solubility screening : Use nephelometry in PEG-400, cyclodextrin, or lipid-based carriers .
- PBS/DMSO ratios : Optimize for in vitro assays (e.g., <0.1% DMSO to avoid cytotoxicity) .
Advanced: What strategies resolve contradictions between in silico predictions and experimental bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
